

An In-depth Technical Guide to the Physical Properties of 3-Ethoxypropionitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethoxypropionitrile**

Cat. No.: **B165598**

[Get Quote](#)

This technical guide provides a comprehensive overview of the key physical properties of **3-Ethoxypropionitrile**, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound in their work. This document includes a summary of reported values, detailed experimental protocols for the determination of these properties, and a visualization of a relevant synthetic pathway.

Core Physical Properties

3-Ethoxypropionitrile is a colorless to light yellow clear liquid.^[1] Its primary physical characteristics, boiling point and density, are summarized below. It is important to note that variations in reported boiling points may be attributed to the pressure at which the measurement was taken.

Physical Property	Value	Notes
Boiling Point	171 °C	At 760 mmHg ^{[1][2]}
136 °C	No pressure specified	
185.62 °C	Rough estimate	
Density	0.894 g/cm ³	- ^{[1][2]}
0.911 g/cm ³	-	

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the boiling point and density of a liquid organic compound such as **3-Ethoxypropionitrile**.

Boiling Point Determination (Capillary Method)

This method is a common microscale technique for determining the boiling point of a liquid.

Apparatus:

- Thiele tube or oil bath
- Thermometer
- Capillary tube (sealed at one end)
- Small test tube
- Heat source (e.g., Bunsen burner or hot plate)
- Liquid paraffin or other suitable high-boiling liquid

Procedure:

- A small amount of the liquid sample (a few milliliters) is placed into the small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The entire assembly is immersed in a Thiele tube or an oil bath filled with a high-boiling liquid like paraffin oil.
- The apparatus is heated gently and gradually.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

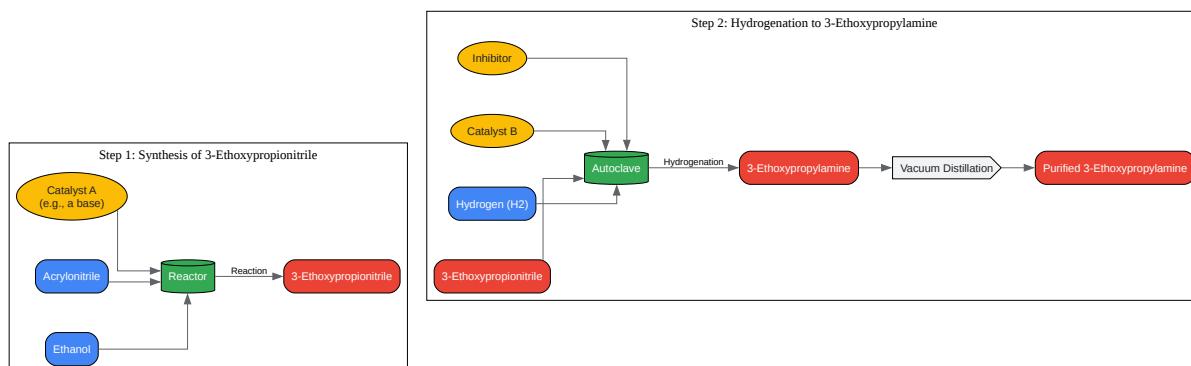
- Heating is continued until a steady and rapid stream of bubbles is observed.
- The heat source is then removed, and the bath is allowed to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.

Apparatus:

- Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube)
- Analytical balance
- Water bath (for temperature control)
- The liquid sample (**3-Ethoxypropionitrile**)


Procedure:

- The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance (m_{pyc}).
- The pycnometer is then filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.
- The filled pycnometer is placed in a water bath to bring it to a constant, known temperature.
- The pycnometer is removed from the bath, dried on the outside, and its mass is weighed again (m_{total}).
- The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the total mass ($m_{\text{liquid}} = m_{\text{total}} - m_{\text{pyc}}$).

- The density of the liquid is then calculated by dividing the mass of the liquid by the known volume of the pycnometer ($\rho = m_{\text{liquid}} / V_{\text{pyc}}$).

Synthesis Workflow

3-Ethoxypropionitrile can be synthesized via the cyanoethylation of ethanol, a Michael addition reaction. It can then be used as an intermediate in the synthesis of other compounds, such as 3-ethoxypropylamine, through hydrogenation.

[Click to download full resolution via product page](#)

Caption: Synthesis of 3-Ethoxypropylamine from Ethanol and Acrylonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 3-Ethoxypropionitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165598#physical-properties-of-3-ethoxypropionitrile-boiling-point-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

